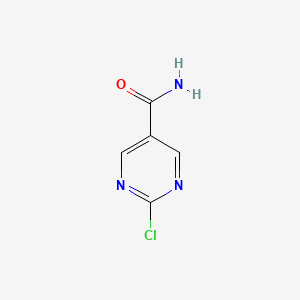
Butyl(pyridin-2-ylmethyl)amine hydrochloride
Descripción general
Descripción
Butyl(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and is known for its ability to interact with various biochemical pathways in the body. In
Aplicaciones Científicas De Investigación
Catalysis in Ethylene Polymerization
Butyl(pyridin-2-ylmethyl)amine hydrochloride and similar compounds have been utilized in the field of catalysis. For example, certain pyrazolylamine ligands related to butyl(pyridin-2-ylmethyl)amine have been shown to catalyze the oligomerization or polymerization of ethylene when activated with aluminum co-catalysts. The products of these reactions are dependent on the co-catalyst and solvent used. This demonstrates the compound's role in creating different polymeric materials (Obuah et al., 2014).
Formation of Coordination Polymers
Compounds structurally similar to this compound have been used in the formation of coordination polymers. For instance, a study used flexible unsymmetrical bis(pyridyl) ligands, related to butyl(pyridin-2-ylmethyl)amine, to create helical silver(I) coordination polymers. These polymers showed significant structural diversity and potential applications in materials science (Zhang et al., 2013).
Synthesis of N-(Pyrrol-2-yl)amines
Another application involves the synthesis of N-(pyrrol-2-yl)amines, a class of compounds used in various chemical syntheses. Compounds structurally similar to this compound have been effectively used in synthesizing these amines, demonstrating the versatility of these types of compounds in organic synthesis (Macías et al., 2018).
Corrosion Inhibition
Research has also explored the use of related compounds as corrosion inhibitors. For instance, benzylidene-pyridine-2-yl-amine, which shares structural features with this compound, has been studied for its ability to inhibit the corrosion of mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).
Chemosensor Development
Additionally, derivatives of this compound have been synthesized for use as chemosensors. A particular study focused on a bis(pyridine-2-ylmethyl)amine derivative that acts as a colorimetric and fluorescent chemosensor for metal ions, particularly Cu2+. This demonstrates the compound's application in environmental monitoring and biological research (Zheng et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCXUZCAPSTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3158201.png)


![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)








